molecular formula C14H15F3N2O3 B4266509 1-(4-ethoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(4-ethoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4266509
M. Wt: 316.28 g/mol
InChI Key: WFEXGKAOWWQZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as EF24, and it has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EF24 is not fully understood, but it is believed to act through multiple pathways. EF24 has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. EF24 has also been shown to activate the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
EF24 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory effects. EF24 has also been shown to have neuroprotective effects in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, EF24 has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of EF24, including further studies on its mechanism of action, optimization of its synthesis method, and its potential applications in other fields, such as cardiovascular diseases and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of EF24.
Conclusion:
In conclusion, 1-(4-ethoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EF24, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EF24 has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and it has several advantages for lab experiments. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

EF24 has been studied extensively for its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. EF24 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, EF24 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. EF24 has also been studied for its potential neuroprotective effects in various neurodegenerative diseases.

properties

IUPAC Name

(4-ethoxyphenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c1-3-22-11-6-4-10(5-7-11)12(20)19-13(21,14(15,16)17)8-9(2)18-19/h4-7,21H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEXGKAOWWQZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-ethoxyphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ethoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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1-(4-ethoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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1-(4-ethoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

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